(1,1-dioxothiolan-3-yl)-(6H-phenanthridin-5-yl)methanone
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Overview
Description
(1,1-Dioxothiolan-3-yl)-(6H-phenanthridin-5-yl)methanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dioxothiolan-3-yl)-(6H-phenanthridin-5-yl)methanone typically involves the reaction of 3-aminothiolane with phenanthridin-5-ylmethanone under specific conditions. The reaction is often carried out in the presence of a strong base, such as potassium hydroxide, in an aprotic solvent like dimethylformamide (DMF) or ethanol. The reaction conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Solvent selection and reaction conditions are critical to ensure the stability and solubility of the intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxothiolan-3-yl)-(6H-phenanthridin-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenanthridinyl moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
(1,1-Dioxothiolan-3-yl)-(6H-phenanthridin-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1,1-dioxothiolan-3-yl)-(6H-phenanthridin-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The phenanthridinyl moiety may also intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
(1,1-Dioxothiolan-3-yl)methanol: A related compound with a hydroxyl group instead of the phenanthridinyl moiety.
(1,1-Dioxothiolan-3-yl)-dithiocarbamate:
Uniqueness
(1,1-Dioxothiolan-3-yl)-(6H-phenanthridin-5-yl)methanone is unique due to its combination of a thiolane ring and a phenanthridinyl moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(1,1-dioxothiolan-3-yl)-(6H-phenanthridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-18(14-9-10-23(21,22)12-14)19-11-13-5-1-2-6-15(13)16-7-3-4-8-17(16)19/h1-8,14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGMQGXDORFEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)N2CC3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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